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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 4-Methoxyoxane-4-carboxylic acid, a novel heterocyclic compound of interest in

medicinal chemistry and drug development. Due to the absence of experimentally acquired

spectra in public databases, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR),

and Mass Spectrometry (MS) data based on established spectroscopic principles and data

from analogous structures. Furthermore, a detailed, plausible synthetic protocol for its

preparation is proposed, along with a visual workflow of the experimental procedure. This guide

is intended to serve as a foundational resource for researchers engaged in the synthesis,

characterization, and application of this and related oxane derivatives.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Methoxyoxane-4-
carboxylic acid. These predictions are derived from the analysis of its chemical structure,

which features a central oxane ring, a carboxylic acid group, and a methoxy group at the C4

position. The predictions are informed by typical spectroscopic values for carboxylic acids,

cyclic ethers, and methoxy functionalities.
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Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methoxyoxane-4-carboxylic acid

Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

-COOH 10.0 - 13.0 Broad Singlet 1H

Chemical shift is

concentration

and solvent

dependent.

Disappears upon

D₂O exchange.

[1]

-OCH₃ ~3.3 Singlet 3H

Typical for a

methoxy group

not attached to

an aromatic ring.

Oxane CH₂

(axial, adjacent

to O)

~3.6 - 3.8 Multiplet 2H
Deshielded by

the ring oxygen.

Oxane CH₂

(equatorial,

adjacent to O)

~3.4 - 3.6 Multiplet 2H

Oxane CH₂

(axial, β to O)
~1.8 - 2.0 Multiplet 2H

Oxane CH₂

(equatorial, β to

O)

~1.6 - 1.8 Multiplet 2H

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methoxyoxane-4-carboxylic acid
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

-COOH 175 - 185
Typical for a carboxylic acid

carbonyl carbon.[2][3]

C4 (quaternary) 75 - 85
Deshielded by two oxygen

atoms.

Oxane CH₂ (adjacent to O) 65 - 75 Deshielded by the ring oxygen.

Oxane CH₂ (β to O) 30 - 40

-OCH₃ ~50 Typical for a methoxy group.

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for 4-Methoxyoxane-4-carboxylic acid

Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity/Shape Notes

O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong

Characteristic very

broad absorption due

to hydrogen bonding.

[4][5]

C-H (Aliphatic) 2850 - 3000 Medium to Strong

C=O (Carboxylic Acid) 1700 - 1725 Strong, Sharp

Position can be

influenced by

hydrogen bonding.[4]

[5]

C-O (Ether) 1050 - 1150 Strong
Characteristic for

cyclic ethers.

C-O (Carboxylic Acid) 1210 - 1320 Medium
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Predicted Mass Spectrometry (MS) Data
Table 4: Predicted m/z Values for Major Fragments of 4-Methoxyoxane-4-carboxylic acid

m/z Proposed Fragment Notes

160 [M]⁺
Molecular ion (may be weak or

absent).[6]

145 [M - CH₃]⁺
Loss of a methyl radical from

the methoxy group.

115 [M - COOH]⁺
Loss of the carboxylic acid

group as a radical.

101 [M - C₂H₅O₂]⁺
Alpha-cleavage of the oxane

ring.

87 [C₄H₇O₂]⁺
Fragmentation of the oxane

ring.

71 [C₄H₇O]⁺ Further fragmentation.[7]

45 [COOH]⁺ Carboxyl cation.

Proposed Experimental Protocols
As no specific synthesis for 4-Methoxyoxane-4-carboxylic acid is readily available in the

literature, the following protocol is proposed based on established methods for the synthesis of

related tetrahydropyran derivatives.[8]

Synthesis of 4-Methoxyoxane-4-carboxylic acid
Step 1: Synthesis of Diethyl 4-methoxyoxane-4,4-dicarboxylate

To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a

round-bottom flask under an inert atmosphere, add diethyl 2-methoxy-malonate dropwise at

0 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 30

minutes.

Add bis(2-chloroethyl) ether dropwise to the reaction mixture.

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and quench with water.

Extract the aqueous layer with diethyl ether or ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford diethyl 4-

methoxyoxane-4,4-dicarboxylate.

Step 2: Hydrolysis and Decarboxylation to 4-Methoxyoxane-4-carboxylic acid

Dissolve the diethyl 4-methoxyoxane-4,4-dicarboxylate from the previous step in a mixture of

ethanol and an aqueous solution of sodium hydroxide.

Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis of the esters.

After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of

approximately 1-2.

Heat the acidified mixture to reflux to induce decarboxylation, monitoring the evolution of

carbon dioxide.

Continue heating until gas evolution ceases.

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl

acetate).

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and

remove the solvent under reduced pressure.
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The resulting crude 4-Methoxyoxane-4-carboxylic acid can be further purified by

recrystallization or column chromatography.

Spectroscopic Characterization
NMR Spectroscopy: Dissolve a small sample (5-10 mg for ¹H, 20-50 mg for ¹³C) of the

purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C

NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy: Obtain the IR spectrum of the purified solid product using a Fourier-

Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total

Reflectance (ATR) accessory.

Mass Spectrometry: Analyze the purified compound using a mass spectrometer with a

suitable ionization technique (e.g., Electron Ionization - EI) to determine the mass-to-charge

ratio of the molecular ion and its fragmentation pattern.

Experimental Workflow Diagram
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(NaOH, H₃O⁺, Heat) 4-Methoxyoxane-4-carboxylic acid

NMR
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Caption: Synthetic and analytical workflow for 4-Methoxyoxane-4-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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